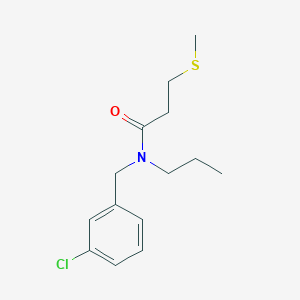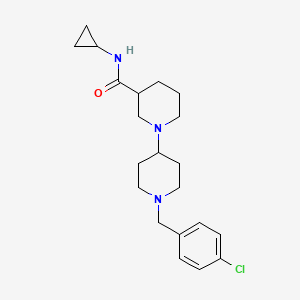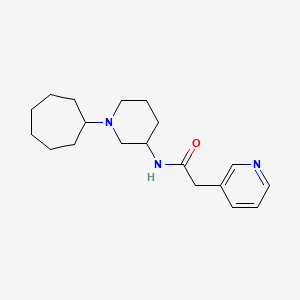
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine
描述
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine, also known as MPHP, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a stimulant that produces effects similar to amphetamines and cocaine. In recent years, MPHP has gained popularity as a recreational drug, leading to increased interest in its chemical properties, synthesis, and potential applications in scientific research.
作用机制
The mechanism of action of N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulation of the central nervous system, leading to effects such as increased energy, alertness, and euphoria. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine may also activate the release of these neurotransmitters from nerve terminals, further enhancing its stimulant effects.
Biochemical and Physiological Effects:
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, heart rate, and blood pressure, as well as changes in body temperature and metabolism. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine may also affect the levels of certain hormones, such as cortisol and testosterone, which are involved in stress and sexual function.
实验室实验的优点和局限性
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, allowing for small amounts to be used in studies. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine also has a rapid onset of action and a short duration of effects, making it useful for studying acute effects of stimulants. However, N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine also has limitations, including its potential for abuse and toxicity, which must be carefully considered when designing experiments.
未来方向
There are several future directions for research on N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine. One area of interest is its potential as a treatment for psychiatric disorders, particularly depression and ADHD. Another area of research is the development of new synthetic cathinones with improved therapeutic potential and reduced toxicity. Additionally, further studies are needed to understand the long-term effects of N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine use and its potential for addiction. Overall, research on N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has the potential to provide valuable insights into the mechanisms of stimulant drugs and their effects on the brain and behavior.
科学研究应用
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to interact with various neurotransmitter systems, including dopamine, norepinephrine, and serotonin, which are involved in mood regulation, reward, and addiction. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine may also have therapeutic potential for certain psychiatric disorders, such as depression and attention-deficit/hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-methyl-N-(2-phenylethyl)-1-(pyridin-4-ylmethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3/c1-22(15-11-18-6-3-2-4-7-18)20-8-5-14-23(17-20)16-19-9-12-21-13-10-19/h2-4,6-7,9-10,12-13,20H,5,8,11,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKKRKSVWNBJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-phenylethyl)-1-(pyridin-4-ylmethyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N-[(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl]benzenesulfonamide](/img/structure/B3815188.png)
![2-(2,1,3-benzoxadiazol-4-ylsulfonyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B3815189.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide](/img/structure/B3815190.png)

![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B3815202.png)
![2-{1-(2-methylbenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B3815208.png)
![(1S*,6R*)-9-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3815210.png)
![N-methyl-N-(1-methylpyrrolidin-3-yl)-2-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3815211.png)
![methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate](/img/structure/B3815232.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide](/img/structure/B3815239.png)

![{[5-(isopropoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3815263.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B3815266.png)
